2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-5-9(8-3-1-2-4-12-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQJZKSAJDUXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, also known as 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and implications for drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O3 |
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid |
| CAS Number | 1710293-18-7 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer)
- HCT-116 (Colon Cancer)
- A549 (Lung Cancer)
In vitro assays demonstrated that these compounds induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy development .
The mechanism of action for this compound involves the inhibition of key enzymes and pathways associated with cancer cell survival and proliferation. Specifically, it has been observed to affect:
- Histone Demethylases : Inhibition of KDM4 and KDM5 demethylases, which are involved in epigenetic regulation of gene expression.
- Cell Cycle Regulation : Disruption of cell cycle progression leading to increased apoptosis in cancer cells .
Study 1: Cytotoxicity Evaluation
A study conducted on various pyrimidine derivatives, including the target compound, evaluated their cytotoxicity against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, demonstrating its potential as an anticancer agent .
Study 2: Structure–Activity Relationship (SAR)
Research focused on the SAR of pyrimidine derivatives revealed that modifications at specific positions on the pyridine and pyrimidine rings significantly influenced biological activity. Substituents that enhance lipophilicity and electronic properties were found to increase potency against cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. High-pressure synthesis methods have been explored to improve yields and purity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by targeting specific metabolic pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes involved in disease processes. A notable study found that pyrimidine derivatives can act as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This property makes it a candidate for developing new antitumor agents.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research indicates that similar compounds can exhibit activity against various bacterial strains, suggesting potential use in treating bacterial infections .
Agricultural Applications
Herbicide Development
Compounds with similar structures have been explored for their herbicidal properties. Research has shown that pyrimidine derivatives can inhibit the growth of certain weed species, making them candidates for developing new herbicides .
Plant Growth Regulators
Additionally, studies suggest that such compounds may act as plant growth regulators, enhancing crop yield and resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices.
Material Science Applications
Polymer Synthesis
In material science, this compound can be utilized in synthesizing polymers with enhanced properties. The incorporation of pyrimidine units into polymer backbones has been shown to improve thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid with structurally related pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
*Calculated molecular formula based on structural analysis.
Substituent Effects on Physicochemical Properties
- This may improve aqueous solubility compared to non-polar groups like methyl or trifluoromethyl .
- Trifluoromethyl (): The -CF₃ group is electron-withdrawing, reducing electron density on the pyrimidinone ring.
- Methyl/Cyano (): Methyl groups (e.g., in ) lower molecular weight and may improve metabolic stability, while cyano substituents () add polarity but could introduce reactivity risks .
Preparation Methods
Preparation via Cyclization of Pyrimidine Derivatives
Method Overview:
One of the most established routes involves cyclization of pyrimidine derivatives bearing suitable substituents, such as amino groups, with acetic acid derivatives or related intermediates. This approach typically employs heterocyclic cyclization reactions under reflux or catalytic conditions to form the pyrimidine core, followed by oxidation or functionalization to introduce the acetic acid moiety.
- The synthesis of pyrimidinone derivatives from 4-amino-6-chloro-5-phenyl-2-methylthiopyrimidine has been documented, where chlorinated pyrimidines undergo nucleophilic substitution and cyclization to form the core heterocycle.
- Similar strategies involve condensation reactions of amino pyrimidines with aldehydes or ketoesters, followed by oxidative steps to generate the oxo group at the 6-position.
Condensation of 2-Amino-4-(pyridin-2-yl)pyrimidines with Acetic Acid Derivatives
Method Overview:
This approach uses 2-amino pyrimidine derivatives as precursors, which are condensed with acetic acid derivatives or their activated forms to generate the acetic acid linkage at the pyrimidine ring.
- In a study involving heteroaryl-substituted pyrimidines, condensation with acetic acid derivatives was achieved using coupling agents such as carbodiimides or via direct reflux in polar solvents, leading to the formation of the target acetic acid derivatives.
- The process often involves initial formation of an amide or ester linkage, followed by oxidation or hydrolysis to yield the free acid.
Use of Activated Intermediates and Functional Group Transformations
Method Overview:
Activation of carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) followed by nucleophilic attack on heterocyclic intermediates is a common strategy. This method facilitates the formation of the acetic acid linkage with high yields and regioselectivity.
- The synthesis of related heterocyclic acetic acids often employs acid chlorides generated from acetic acid or its derivatives, which then react with amino or heterocyclic precursors under basic or catalytic conditions.
- For example, the transformation of methyl or ethyl esters into the free acid via hydrolysis is a standard step, often optimized with acid or base catalysis.
Specific Synthetic Pathway for the Target Compound
Based on the literature, a plausible synthesis route for 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid involves:
- Step 1: Synthesis of a pyrimidine precursor, such as 2-amino-4-(pyridin-2-yl)pyrimidine, via condensation of appropriate amidines or ureas with β-dicarbonyl compounds.
- Step 2: Functionalization of the pyrimidine core with an acetic acid derivative, such as chloroacetic acid or its activated form, under nucleophilic substitution conditions.
- Step 3: Cyclization and oxidation steps to introduce the 6-oxo group, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
- Step 4: Hydrolysis of esters or intermediates to yield the free carboxylic acid, completing the synthesis.
Data Table: Summary of Preparation Methods
Q & A
Q. What are the standard synthetic routes for preparing 2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetic acid, and how can reaction yields be optimized?
The synthesis typically involves coupling reactions between pyrimidine and pyridine derivatives. For example, analogous compounds are synthesized using carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at 40°C, followed by extraction and purification . Yield optimization requires stoichiometric adjustments (e.g., 1.2–1.5 equivalents of coupling agents), controlled temperature, and inert atmospheres (N₂) to minimize side reactions. Post-reaction workup with sequential acid/base washes (e.g., 1 M HCl and saturated NaHCO₃) improves purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Key methods include:
- HPLC-UV/MS : To assess purity and confirm molecular weight.
- ¹H/¹³C NMR : For structural elucidation, focusing on pyrimidine ring protons (δ 6.5–8.5 ppm) and the acetic acid moiety (δ 3.5–4.5 ppm).
- FT-IR : To identify carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridine/pyrimidine ring vibrations .
- Elemental Analysis : Validates empirical formula (e.g., C₁₁H₉N₃O₃).
Q. What safety precautions are critical when handling this compound in the laboratory?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested or inhaled .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity while preserving the pyrimidine-pyridine core?
Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and reactivity. For example, ICReDD’s approach integrates reaction path searches and transition-state analysis to identify optimal substituents (e.g., electron-withdrawing groups on pyridine) without destabilizing the core . Molecular docking simulations further prioritize derivatives with high binding affinity to target proteins (e.g., kinases) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in:
- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and cell lines.
- Purity : HPLC-grade material (>95%) vs. crude samples.
- Metabolic Stability : Evaluate hepatic microsomal degradation rates.
Replicate experiments using standardized protocols (e.g., USP guidelines for buffer preparation ) and cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests).
Q. What experimental strategies mitigate low yields in coupling reactions involving the pyrimidinone ring?
- Activation of Carboxylic Acid : Pre-activate the acetic acid moiety using HOBt/EDC or DCC (dicyclohexylcarbodiimide) before introducing the pyridin-2-yl group .
- Solvent Optimization : Use polar aprotic solvents (DMF, DMA) to enhance nucleophilicity.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 80°C vs. overnight at 40°C) .
Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?
The pyrimidinone ring is prone to hydrolysis under alkaline conditions (pH > 9), leading to ring opening. In contrast, acidic conditions (pH 4–6) stabilize the lactam form. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .
Q. How can researchers design kinetic studies to evaluate the compound’s enzyme inhibition mode (competitive vs. non-competitive)?
- Michaelis-Menten Analysis : Vary substrate concentrations with fixed inhibitor doses.
- Lineweaver-Burk Plots : Competitive inhibition shows intersecting y-intercepts; non-competitive displays parallel lines.
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (kₐₙ, kₒff) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Pyrimidine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC/HOBt (1.5 eq each) | |
| Solvent | DMF (anhydrous) | |
| Temperature | 40°C (16–24 hours) | |
| Purification | EtOAc/Hexane (3:1) |
Q. Table 2. Stability Profile Under Stress Conditions
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 0.1 M HCl (70°C, 24h) | <5% | None detected |
| 0.1 M NaOH (70°C, 24h) | 35% | Pyridine-2-carboxylic acid |
| UV Light (254 nm, 48h) | 10% | Oxidized dimer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
